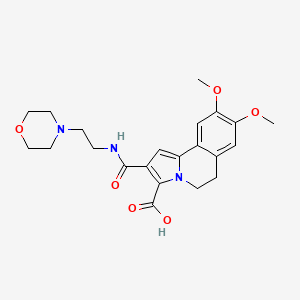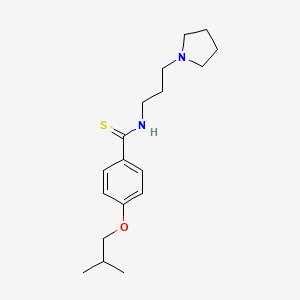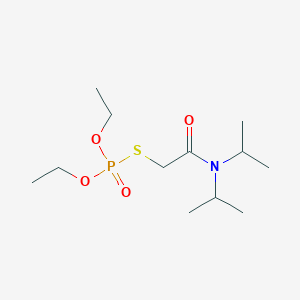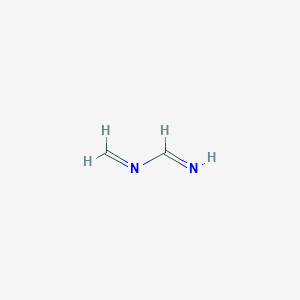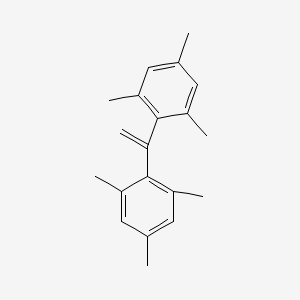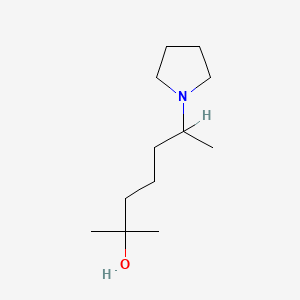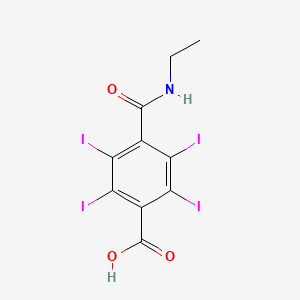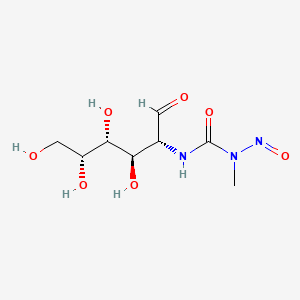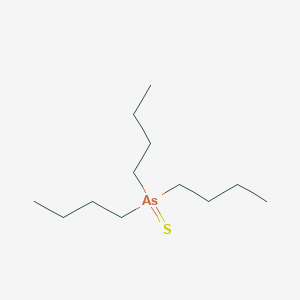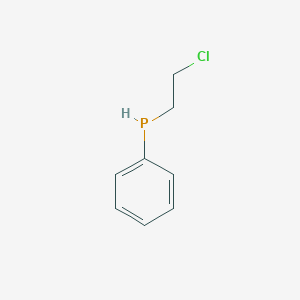
(2-Chloroethyl)(phenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)(phenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)(phenyl)phosphane typically involves the reaction of phenylphosphine with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5PH2+ClCH2CH2OH→C6H5P(CH2CH2Cl)+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as the reaction of phenylphosphine with 2-chloroethyl chloride in the presence of a suitable catalyst. This method allows for higher yields and better control over the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloroethyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products Formed:
Oxidation: Phenyl(2-chloroethyl)phosphine oxide.
Reduction: Various reduced phosphine derivatives.
Substitution: New phosphine compounds with different substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
(2-Chloroethyl)(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloroethyl)(phenyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Phenylphosphine: Lacks the 2-chloroethyl group, making it less versatile in certain reactions.
(2-Chloroethyl)phosphine: Lacks the phenyl group, affecting its reactivity and applications.
Diphenylphosphine: Contains two phenyl groups, offering different steric and electronic properties.
Uniqueness: (2-Chloroethyl)(phenyl)phosphane is unique due to the presence of both a phenyl group and a 2-chloroethyl group, providing a balance of reactivity and stability. This makes it a valuable compound in various chemical transformations and applications.
Propiedades
Número CAS |
36127-80-7 |
|---|---|
Fórmula molecular |
C8H10ClP |
Peso molecular |
172.59 g/mol |
Nombre IUPAC |
2-chloroethyl(phenyl)phosphane |
InChI |
InChI=1S/C8H10ClP/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clave InChI |
KURXSCSILCPYDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)PCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


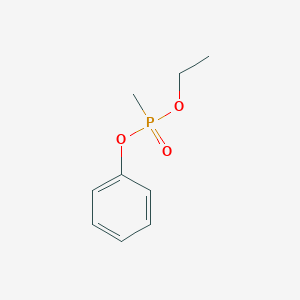
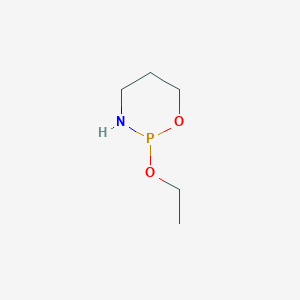
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)
